molecular formula C18H20N2O3S B5887796 Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5887796
M. Wt: 344.4 g/mol
InChI Key: IYQYUSIMCJCILI-UHFFFAOYSA-N
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Description

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a thiourea derivative characterized by a central carbamothioyl (-NHC(=S)NH-) group linking a 3-methoxybenzyl moiety to a methyl ester-substituted phenyl ring. This compound is synthesized via condensation reactions, as exemplified in , where it is part of a series of 1,3,4-oxadiazole derivatives with fungicidal properties. The compound’s structure is confirmed by spectroscopic

  • ¹³C NMR: Peaks at δ 165.95 (ester carbonyl), 163.25–161.12 (aromatic carbons), and 53.05 (methoxy group) .
  • HRMS: [M+Na]⁺ observed at m/z 580.1125, matching the calculated value for C₂₇H₂₂F₃N₃O₅S .

Properties

IUPAC Name

methyl 2-[4-[(3-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-5-3-4-14(10-16)12-19-18(24)20-15-8-6-13(7-9-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYUSIMCJCILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate involves its interaction with

Biological Activity

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with 3-methoxybenzylamine and 4-aminoacetophenone.
  • Reagents : Use of carbamothioic chloride as a key reagent to introduce the carbamothioyl group.
  • Reaction Conditions : The reaction is conducted under anhydrous conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing carbamothioyl groups have shown cytotoxic effects against various cancer cell lines, including:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study on similar thioamide derivatives showed promising results against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL. The presence of the methoxy group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : Interaction with cellular receptors could modulate pathways critical for cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Study : A derivative was tested against human breast cancer cells, showing a dose-dependent decrease in cell viability, attributed to apoptosis induction.
  • Antimicrobial Study : Another study evaluated a similar compound against Staphylococcus aureus and Escherichia coli, reporting significant zones of inhibition compared to standard antibiotics.

Data Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerEACLow µM
AnticancerDLALow µM
AntimicrobialS. aureus6-12.5 µg/mL
AntimicrobialE. coli6-12.5 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents on the benzyl, phenyl, or heterocyclic moieties, which significantly influence physical properties and bioactivity. Key examples include:

Table 1: Substituent Effects on Physical Properties
Compound Name (Representative Example) Substituents Yield (%) Melting Point (°C) Key Application
Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate 3-OCH₃ on benzyl; methyl ester on phenyl 58.4 Not reported Fungicidal activity
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-Cl on benzamide 60 216–218 Not specified
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-NO₂ on benzamide 50 244–245 Not specified
Methyl 2-(4-((4-sulfamoylphenyl)methylcarbamothioylamino)phenyl)acetate 4-SO₂NH₂ on benzyl Not reported Not reported Pharmacological interest (ZINC2191047)
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-methoxybenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6n) 3-OCH₃ on benzyl; oxadiazole core 58.4 Not reported Fungicidal activity
Key Observations:
  • Substituent Position and Polarity: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular interactions (e.g., 244–245°C for 4-nitro vs. 216–218°C for 2-chloro) .
  • Bioactivity : The 3-methoxybenzyl group in the target compound and analog 6n correlates with fungicidal activity, suggesting that electron-donating substituents may enhance agrochemical efficacy .

Spectral and Analytical Data

Table 2: NMR and MS Data Comparison
Compound Feature Target Compound N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide Methyl 2-(4-((4-fluorobenzyl)amino)phenyl)acetate
¹H NMR NH Peaks Not explicitly reported δ 12.40–10.10 (multiple NH groups) δ 9.05–8.73 (amide NH)
Aromatic Protons δ 7.68–6.84 (multiplet) δ 8.36–7.27 (substituted benzamide) δ 7.68–7.02 (fluorobenzyl and phenyl)
MS Data [M+Na]⁺: 580.1125 Not reported [M+H]⁺: 479.0
  • The target compound’s ¹³C NMR confirms ester and methoxy functionalities, while analogs with imidazolidinone cores show distinct NH and CH₂ peaks .

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